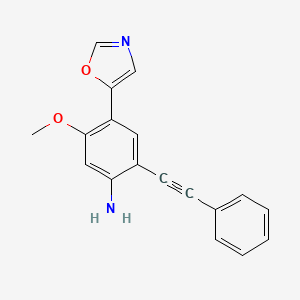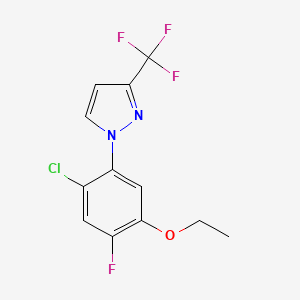
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, ethoxy, fluorophenyl, and trifluoromethyl groups.
Preparation Methods
The synthesis of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chloro, ethoxy, and fluorophenyl groups: This step involves the use of appropriate reagents and catalysts to introduce these substituents onto the pyrazole ring.
Addition of the trifluoromethyl group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro, ethoxy, and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and catalysts. For example, nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological processes and pathways, particularly those involving pyrazole derivatives.
Industry: It can be used in the development of new materials and chemicals with specific properties, such as agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloro-5-ethoxy-4-fluorophenyl)cyclohexanol: This compound shares some structural similarities but differs in the presence of a cyclohexanol group instead of a pyrazole ring.
1-(2-Chloro-5-ethoxy-4-fluorophenyl)-3-methyl-1H-pyrazole: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical and biological properties.
Properties
CAS No. |
106081-80-5 |
|---|---|
Molecular Formula |
C12H9ClF4N2O |
Molecular Weight |
308.66 g/mol |
IUPAC Name |
1-(2-chloro-5-ethoxy-4-fluorophenyl)-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C12H9ClF4N2O/c1-2-20-10-6-9(7(13)5-8(10)14)19-4-3-11(18-19)12(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
BAUOAEZKUPXUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N2C=CC(=N2)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


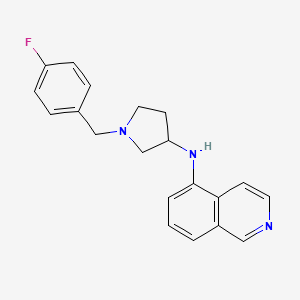
![3-(Pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884307.png)
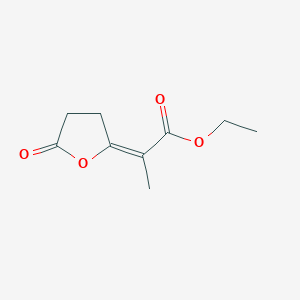
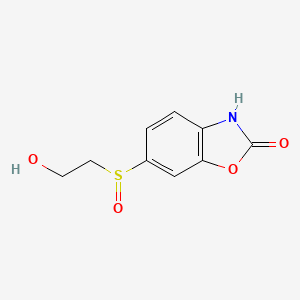
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
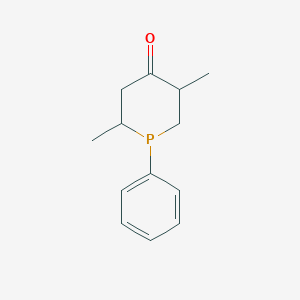
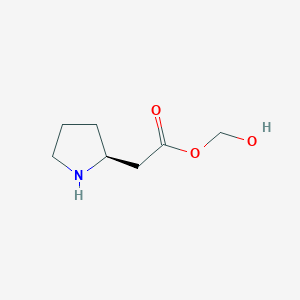
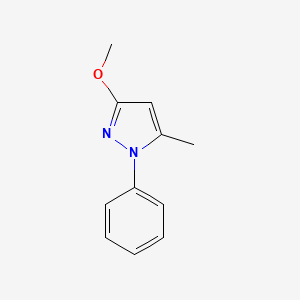


![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
